2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
Overview
Description
The compound “2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride” is a chemical compound with the linear formula C9H11N3.2ClH . Imidazo[1,2-a]pyridine derivatives, such as this compound, have been shown to possess a broad range of biological activity .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . For instance, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis
The structures of imidazo[1,2-a]pyridine derivatives have been confirmed by 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .Scientific Research Applications
Molecular Design and Pharmacological Evaluation
A novel series of benzimidazole derivatives containing a substituted pyrid-2-yl moiety, similar in structure to 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride, have been synthesized and evaluated for their pharmacological properties. These compounds, particularly 2-methyl-N-((3,4-dimethoxypyridin-2-yl)methyl)-1H-benzimidazol-5-amine and its derivatives, demonstrated significant anti-inflammatory activities without the gastric side effects commonly associated with such pharmacological agents. Their performance was comparable to traditional anti-inflammatory drugs like diclofenac, but with added anti-ulcerogenic properties, similar to omeprazole, indicating potential for dual therapeutic action in inflammation and gastric ulcer prevention (El-Nezhawy et al., 2013).
Serotonin Receptor Antagonism
Research into 1,2-dihydro-1-[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine derivatives, structurally related to this compound, has identified potent 5-HT3 receptor antagonists. These compounds were designed to incorporate a basic nitrogen, a linking group for hydrogen bonding, and an aromatic moiety within a planar structure. The synthesis and pharmacological evaluation revealed that specific derivatives exhibit significant activity in inhibiting the Bezold-Jarisch reflex in rats, with potential applications in preventing cisplatin-induced emesis in dogs and ferrets. This highlights their promise in the development of new antiemetic therapies (Matsui et al., 1992).
Conformationally Restricted Fused Imidazole Derivatives
A series of conformationally restricted fused imidazole derivatives, including structures similar to this compound, have been synthesized and evaluated for their potential as 5-hydroxytryptamine (5-HT3) receptor antagonists. These compounds, particularly N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide, displayed significant potency in both in vitro and in vivo assays, suggesting their utility in treating conditions such as irritable bowel syndrome and chemotherapy-associated nausea and vomiting. The structure-activity relationship (SAR) studies of these derivatives provide valuable insights into the design of more effective 5-HT3 receptor antagonists (Ohta et al., 1996).
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have a wide range of applications in medicinal chemistry . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
For instance, as a potential CDK inhibitor, it could interfere with cell cycle progression .
Biochemical Pathways
Given its potential role as a cdk inhibitor, it may impact cell cycle regulation pathways .
Result of Action
Based on the known effects of similar compounds, it could potentially lead to changes in cell cycle progression, calcium ion flow, or gaba receptor activity .
Future Directions
Biochemical Analysis
Biochemical Properties
2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, compounds in the imidazo[1,2-a]pyridine family have been shown to act as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA receptor modulators . These interactions are crucial for regulating cell cycle progression, calcium signaling, and neurotransmission, respectively.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent activity against cancer cell lines such as MCF-7 and HeLa . This suggests that this compound may affect cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, imidazo[1,2-a]pyridine compounds have been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle regulation . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For example, imidazo[1,2-a]pyridine derivatives have shown dose-dependent anticancer activity, with higher doses resulting in increased cytotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, imidazo[1,2-a]pyridine compounds have been shown to affect the activity of enzymes involved in nucleotide synthesis and energy metabolism . These interactions can influence cellular energy balance and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, imidazo[1,2-a]pyridine derivatives have been reported to interact with membrane transporters, facilitating their uptake and distribution within cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, imidazo[1,2-a]pyridine compounds have been shown to localize in the nucleus, where they can interact with DNA and nuclear proteins . This localization is essential for their role in regulating gene expression and cell cycle progression.
Properties
IUPAC Name |
2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-8-3-2-4-10-12-9(5-6-11)7-13(8)10;;/h2-4,7H,5-6,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRECGIXTYOTDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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